4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine
Description
4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a 1,3-thiazole core substituted at position 4 with a 3,5-dichlorophenyl group and an amine group at position 2. Thiazoles are known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties, often modulated by substituents like halogens (e.g., chlorine) that enhance lipophilicity and binding affinity .
Properties
Molecular Formula |
C9H6Cl2N2S |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6Cl2N2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
InChI Key |
IHSQQPRXSGPBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3,5-dichloroaniline with a thioamide under specific conditions. One common method involves the use of a base, such as sodium hydroxide, in a polar solvent like ethanol. The reaction mixture is heated to reflux, allowing the formation of the thiazole ring through cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Multi-Component Reactions
The compound participates in multi-component reactions to form complex heterocyclic derivatives.
Pyran Derivative Formation
Reaction with substituted benzaldehydes and malononitrile under reflux conditions yields pyran derivatives .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Multi-component reaction | Substituted benzaldehyde, malononitrile | Reflux in ethanol | Pyran derivatives (e.g., 17 ) |
Derivatization via Nucleophilic Substitution
The amine group at position 2 undergoes nucleophilic substitution , enabling the introduction of functional groups to optimize biological activity .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nucleophilic substitution | Electrophiles (e.g., halides, acyl chlorides) | Base, room temperature | Substituted derivatives |
Hydrogen Bonding and Crystal Packing
The compound exhibits hydrogen bonding and π–π stacking in its crystal lattice, influencing its physical and chemical stability.
Intermolecular Interactions
-
C–H⋯Cl interactions : Link dimers into layers parallel to (011) .
-
π–π stacking : Thiazole rings stack along the c-axis with a centroid separation of 3.8581 Å .
| Interaction Type | Distance | Geometry |
|---|---|---|
| N–H⋯N hydrogen bond | Not specified | Dimer formation |
| C–H⋯Cl hydrogen bond | Not specified | Layer formation |
| π–π stacking | 3.8581 Å | Columnar stacking |
Scientific Research Applications
The compound 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing more complex thiazole derivatives.
- Biology It is studied for potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials and as a precursor in synthesizing agrochemicals and pharmaceuticals.
4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative with antitumor effects and enzyme inhibition.
Antitumor Activity
The compound has shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A172 (Human Glioblastoma) | 6.02 ± 0.08 |
| B16F10 (Murine Melanoma) | 5.03 ± 0.69 |
| MDA-MB-231 (Breast Cancer) | 6.77 ± 1.26 |
The IC50 values indicate that the compound exhibits potent antiproliferative activity across multiple cancer cell lines, comparable to standard chemotherapeutic agents.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes.
- Tyrosinase Inhibition The compound has demonstrated significant inhibitory activity against tyrosinase, which is crucial in melanin biosynthesis and implicated in melanoma progression, with an IC50 value of approximately 11.27 µM.
- 5-Lipoxygenase (5-LOX) Inhibition The compound's ability to inhibit 5-LOX, which is involved in inflammatory processes, suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine ()
- Structure : Features a bulkier acenaphthylene substituent at position 4 instead of 3,5-dichlorophenyl.
- Properties : Yield (54.9%), HPLC purity (98.6%), melting point (222.6–225.1°C), and LC-MS data (m/z 397.3 [M+H]⁺) highlight its synthetic feasibility and stability .
- Key Difference : The acenaphthylene group may enhance π-π stacking interactions but reduce solubility compared to halogenated phenyl groups.
4-(2,4-Dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine ()
- Structure : Contains 2,4-dichlorophenyl (position 4) and 2,6-dichlorophenyl (position N) substituents.
- Properties: Characterized via FTIR, ¹H NMR, and LCMS.
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine ()
- Structure : Simpler analog with a single 2,4-dichlorophenyl group at position N.
- Properties : Crystal structure analysis reveals planar geometry and intermolecular hydrogen bonding, which could stabilize the solid state but limit solubility in aqueous media .
Heterocyclic Hybrid Analogs
Thiazole-1,3,4-Oxadiazole Hybrids ()
- Structure : Combines thiazole and oxadiazole rings (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine).
- Activity : Demonstrated cytotoxic activity in vitro, attributed to the oxadiazole moiety’s electron-withdrawing effects, which enhance interactions with biological targets .
- Comparison : The absence of an oxadiazole group in 4-(3,5-dichlorophenyl)-1,3-thiazol-2-amine may reduce cytotoxicity but improve metabolic stability.
1,3,4-Thiadiazole Derivatives ()
- Structure : Replaces the thiazole core with a thiadiazole ring (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine).
- Activity: Known for insecticidal and fungicidal effects due to the thiadiazole’s sulfur-rich structure, which facilitates redox interactions .
- Key Difference : Thiazoles generally exhibit lower toxicity profiles than thiadiazoles, making them more suitable for therapeutic applications.
Structural and Functional Analysis
Impact of Chlorine Substitution Patterns
- 3,5-Dichlorophenyl vs. Electronic Effects: Chlorine at meta positions (3,5) withdraws electrons inductively, increasing electrophilicity of the thiazole core compared to ortho/para positions .
Tabulated Comparison of Key Compounds
Biological Activity
4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a dichlorophenyl group. The presence of halogen atoms on the phenyl ring significantly influences its biological activity by enhancing lipophilicity and potential interactions with biological targets.
1. Anti-inflammatory Activity
Research indicates that derivatives of 1,3-thiazole compounds exhibit potent anti-inflammatory properties through the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene synthesis. A study demonstrated that N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine showed significant inhibition of 5-LOX in both in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent .
2. Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. A notable investigation assessed the cytotoxic effects of various thiazole compounds on different cancer cell lines. The results indicated that compounds with a 3,5-dichlorophenyl substitution exhibited enhanced cytotoxicity against human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The structure-activity relationship (SAR) revealed that the presence of electron-withdrawing groups like chlorine on the phenyl ring is crucial for increasing anticancer activity .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HT29 | < 2.0 | Induction of apoptosis |
| Compound X | Jurkat | < 1.5 | Inhibition of Bcl-2 protein |
| Compound Y | MCF7 | < 3.0 | Cell cycle arrest |
3. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been explored. A study focused on the activity against Leishmania amazonensis, where several thiazole compounds were synthesized and screened for their efficacy. The results indicated that certain derivatives possessed significant antileishmanial activity, making them promising candidates for further development as therapeutic agents against leishmaniasis .
Case Studies
Several case studies have highlighted the biological efficacy of thiazole derivatives:
- Case Study 1 : A compound structurally similar to this compound was tested against various cancer cell lines and demonstrated IC50 values comparable to standard chemotherapeutics such as doxorubicin .
- Case Study 2 : In a study examining the anti-inflammatory properties, a derivative was shown to reduce inflammation markers significantly in animal models of arthritis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazide derivatives can react with activated carboxylic acids (e.g., 3,5-dichlorobenzoic acid) using POCl₃ as a cyclizing agent under reflux conditions. Optimizing solvent choice (e.g., toluene for azeotropic water removal), reflux duration (3–5 hours), and stoichiometric ratios (1:1 molar ratio of acid to thiosemicarbazide) improves yield . Post-reaction crystallization from acetone or DMSO/water mixtures enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and thiazole ring protons (δ 6.8–7.0 ppm).
- IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1250–1350 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 259.99 for C₉H₅Cl₂N₂S).
Cross-referencing with X-ray crystallography data ensures structural accuracy .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Methodology : The compound’s limited aqueous solubility (e.g., ~18 µg/mL in buffer at pH 7.4 for analogous thiazoles) necessitates the use of co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between observed and theoretical structural data for this compound?
- Methodology : Perform geometry optimization using B3LYP/6-311+G(d,p) basis sets to calculate bond lengths, angles, and electronic properties. Compare with X-ray data (e.g., planar thiazole rings with r.m.s. deviations <0.15 Å). Discrepancies in dihedral angles may arise from crystal packing forces not modeled in gas-phase DFT . Use TD-DFT to simulate UV-Vis spectra and validate against experimental λmax .
Q. What strategies address low crystallinity during X-ray diffraction analysis of this compound derivatives?
- Methodology : Slow evaporation of acetone/water solutions promotes single-crystal growth. Intramolecular hydrogen bonds (e.g., C–H···N interactions) stabilize planar conformations, aiding crystallization. If twinning occurs, refine data using SHELXL with multi-component restraints .
Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing Cl substituents reduce electron density on the thiazole ring, slowing nucleophilic aromatic substitution. Steric hindrance at the 3,5-positions favors regioselective coupling at the 2-amine position. Monitor reaction progress via LC-MS and optimize catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings) .
Q. What analytical approaches resolve contradictions in biological activity data across different assay platforms?
- Methodology : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm activity. For inconsistent dose-response curves, assess compound stability under assay conditions via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
